3H-Imidazo[4,5-b]pyridine-7-carboxylic acid, 2,3,5-trimethyl-
Description
Properties
IUPAC Name |
2,3,5-trimethylimidazo[4,5-b]pyridine-7-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O2/c1-5-4-7(10(14)15)8-9(11-5)13(3)6(2)12-8/h4H,1-3H3,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNEXRRRSMJBGAA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=N1)N(C(=N2)C)C)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3H-Imidazo[4,5-b]pyridine-7-carboxylic acid, 2,3,5-trimethyl- typically involves the use of palladium-catalyzed amide coupling reactions. For instance, 3-alkyl and 3-arylamino-2-chloropyridines can react with simple primary amides in the presence of tris(dibenzylideneacetone)dipalladium(0)-chloroform adduct and di-tert-butyl dicarbonate in t-butanol .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the general approach involves large-scale synthesis using similar catalytic processes, ensuring high yield and purity through optimized reaction conditions .
Chemical Reactions Analysis
Types of Reactions
3H-Imidazo[4,5-b]pyridine-7-carboxylic acid, 2,3,5-trimethyl- undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions are common, where halogenated derivatives react with nucleophiles under basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydroxide in aqueous or alcoholic solutions.
Major Products
The major products formed from these reactions include various substituted imidazopyridines, which can be further functionalized for specific applications .
Scientific Research Applications
Medicinal Applications
3H-Imidazo[4,5-b]pyridine derivatives have been studied for their potential therapeutic effects:
- Anticancer Activity : Research indicates that compounds within this class exhibit cytotoxic effects against various cancer cell lines. They may act by inhibiting specific pathways involved in tumor growth and proliferation.
- Antimicrobial Properties : Some studies suggest that these compounds possess antibacterial and antifungal activities, making them candidates for developing new antimicrobial agents.
- Neurological Applications : Due to their ability to interact with certain receptors in the brain, these compounds may have implications in treating neurological disorders.
Material Science Applications
In addition to medicinal uses, 3H-Imidazo[4,5-b]pyridine derivatives are being explored in material science:
- Organic Electronics : These compounds can be utilized in the development of organic semiconductors due to their electronic properties. Their ability to form stable thin films makes them suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaic cells.
- Sensors : The unique chemical structure allows for the development of sensors that can detect various chemical species through changes in conductivity or fluorescence.
Case Studies
- Anticancer Activity Study
- A study published in a peer-reviewed journal tested various derivatives of 3H-Imidazo[4,5-b]pyridine against human cancer cell lines. Results indicated significant inhibition of cell proliferation at micromolar concentrations.
- Antimicrobial Efficacy
- Another study evaluated the antibacterial activity of synthesized derivatives against common pathogens such as E. coli and Staphylococcus aureus. The results showed promising activity with minimum inhibitory concentrations comparable to existing antibiotics.
Mechanism of Action
The mechanism of action of 3H-Imidazo[4,5-b]pyridine-7-carboxylic acid, 2,3,5-trimethyl- involves its interaction with specific molecular targets, such as enzymes and receptors. For example, it can act as a positive allosteric modulator of GABA A receptors, influencing neurotransmission in the central nervous system. Additionally, it may inhibit enzymes like aromatase, which is involved in hormone synthesis .
Comparison with Similar Compounds
Comparison with Structural Analogues
Functional Group Variations
a. 3H-Imidazo[4,5-b]pyridine-7-carboxylic acid methyl ester (CAS 78316-09-3)
- Structure : Replaces the carboxylic acid group with a methyl ester.
- Properties: The ester group enhances lipophilicity, improving membrane permeability compared to the carboxylic acid.
- Applications : Used as a precursor for prodrug development or in reactions requiring ester hydrolysis .
b. 3H-Imidazo[4,5-b]pyridine, 7-nitro (CAS 109151-82-8)
- Structure : Substitutes the carboxylic acid with a nitro group.
- Properties : The electron-withdrawing nitro group increases electrophilicity, making it reactive in reduction or substitution reactions.
- Applications : Serves as a key intermediate in synthesizing amines or heterocyclic derivatives .
c. 3H-Imidazo[4,5-c]pyridin-7-amine (CAS 52605-84-2)
- Structure : Features an amine group at position 7 and a different ring fusion ([4,5-c] vs. [4,5-b]).
- Properties: The amine group enables hydrogen bonding and participation in nucleophilic reactions.
- Applications : Explored in medicinal chemistry for kinase inhibition or as a building block for bioactive molecules .
Substituent and Ring Position Variations
a. 2-(Cyclopropylmethyl)-3H-Imidazo[4,5-b]pyridine-7-carboxylic acid (Ref: 3D-KAC39074)
- Structure : Incorporates a cyclopropylmethyl group at position 2.
- Applications : High-cost specialty chemical (€717/50mg), indicating niche research or preclinical use .
b. Methyl 3H-Imidazo[4,5-c]pyridine-7-carboxylate (CAS 2112668-56-9)
- Structure : Combines a [4,5-c] ring fusion with a methyl ester.
- Properties : The shifted ring fusion modifies electron density distribution, impacting reactivity. Molecular weight (237.05 g/mol) is higher due to a bromine atom in some variants.
- Applications : Used in computational modeling (e.g., AM1 method) to study hydrogen bonding and electronic properties .
Physicochemical and Computational Insights
- Hydrogen Bonding : The carboxylic acid group in the target compound enables strong hydrogen bonding, critical for interactions in biological systems. AM1 computational models confirm that such groups overcome weaknesses in earlier models (e.g., MNDO) for predicting hydrogen-bonded systems .
- Lipophilicity : Methyl and cyclopropyl substituents increase logP values compared to polar derivatives (e.g., nitro or amine groups), influencing bioavailability .
Data Table: Key Analogues and Properties
Biological Activity
3H-Imidazo[4,5-b]pyridine-7-carboxylic acid, 2,3,5-trimethyl- (CAS Number: 78316-08-2) is a compound belonging to the imidazo[4,5-b]pyridine class. This class of compounds has garnered attention due to their diverse biological activities, including anticancer properties and enzyme inhibition. This article explores the biological activity of this specific compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
- Molecular Formula : C7H5N3O2
- Molecular Weight : 163.136 g/mol
- Purity : Typically ≥97%
- Storage Conditions : Room temperature
The biological activity of 3H-Imidazo[4,5-b]pyridine derivatives is often linked to their ability to inhibit specific kinases involved in cellular signaling pathways. For instance, studies have highlighted their role as selective inhibitors of Aurora kinases, which are crucial for cell division and proliferation.
Key Findings:
- Aurora Kinase Inhibition : Compounds from this class have been shown to selectively inhibit Aurora-A kinase with IC50 values in the low micromolar range. This inhibition can lead to cell cycle arrest and subsequent apoptosis in cancer cell lines such as HCT116 (colon carcinoma) and MV4-11 (acute myeloid leukemia) .
- Antiproliferative Activity : In vitro studies indicate that 3H-Imidazo[4,5-b]pyridine derivatives exhibit significant antiproliferative effects against various cancer cell lines. For example, one study reported an IC50 value of 0.299 μM against MV4-11 cells .
Biological Activity Data
| Activity Type | Cell Line | IC50 Value (μM) | Reference |
|---|---|---|---|
| Aurora-A Inhibition | HCT116 | Similar to wild type | |
| Antiproliferative | MV4-11 | 0.299 | |
| Selective Inhibition | FLT3 | 0.162 |
Case Study 1: Anticancer Activity
In a study evaluating the antiproliferative effects of various imidazo[4,5-b]pyridine derivatives, compound 14 exhibited strong activity against colon carcinoma with an IC50 value of 0.4 μM. This study emphasized the importance of structural modifications in enhancing biological activity .
Case Study 2: Selectivity in Kinase Inhibition
Another investigation focused on the selectivity of these compounds for Aurora-A over Aurora-B/C isoforms. The results demonstrated that specific substitutions at the C7 position could significantly enhance selectivity and potency against Aurora-A kinase while reducing off-target effects .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 3H-imidazo[4,5-b]pyridine-7-carboxylic acid derivatives, and how can substituents like methyl groups be introduced?
- Methodological Answer : The core imidazo[4,5-b]pyridine structure is typically synthesized via cyclization reactions using precursors such as 2-aminopyridines and carbonyl compounds under acidic/basic conditions . Methyl groups are introduced via electrophilic aromatic substitution or alkylation reactions. For example, the 2,3,5-trimethyl variant may require sequential methylation steps, with regioselectivity controlled by directing groups or protecting strategies .
Q. How does the hydrochloride salt form of this compound enhance its applicability in biological studies?
- Methodological Answer : The hydrochloride salt improves aqueous solubility, facilitating in vitro assays (e.g., cell proliferation studies) and in vivo pharmacokinetic profiling. Researchers should note that salt formation can alter crystallinity and stability, necessitating characterization via XRD and DSC .
Q. What spectroscopic techniques are critical for characterizing the structural integrity of this compound?
- Methodological Answer :
- NMR : H and C NMR confirm substituent positions and purity (e.g., methyl groups at 2,3,5 positions) .
- IR : Identifies functional groups (e.g., carboxylic acid C=O stretch ~1720 cm) .
- Mass Spectrometry : Validates molecular weight (e.g., ESI-MS for [M+H] detection) .
Advanced Research Questions
Q. How can computational modeling (e.g., DFT) predict the electronic and vibrational properties of this compound?
- Methodological Answer : Density Functional Theory (DFT) simulations (e.g., B3LYP/6-31G*) calculate molecular orbitals, electrostatic potential maps, and vibrational frequencies. These models help rationalize reactivity (e.g., nucleophilic sites for derivatization) and correlate with experimental IR/Raman spectra . Tools like Gaussian or ORCA are recommended, with solvent effects modeled via PCM .
Q. What strategies resolve contradictions in reported biological activities (e.g., anticancer vs. anti-inflammatory efficacy)?
- Methodological Answer :
- Dose-Response Analysis : Establish IC values across multiple cell lines (e.g., HepG2 vs. MCF-7) to identify tissue-specific effects .
- Target Profiling : Use kinase inhibition assays or proteomics to map interaction partners (e.g., apoptosis regulators like Bcl-2 or NF-κB for anti-inflammatory activity) .
- Metabolite Screening : LC-MS/MS can detect active metabolites that may contribute to divergent results .
Q. How can structure-activity relationships (SAR) guide the optimization of this compound for selective kinase inhibition?
- Methodological Answer :
- Derivatization : Replace the carboxylic acid with amides (e.g., carboxamides in ) to enhance membrane permeability .
- Substituent Effects : The 2,3,5-trimethyl groups may sterically hinder off-target interactions. Docking studies (AutoDock Vina) can predict binding poses in kinase active sites .
- Activity Cliffs : Compare analogues (e.g., 6-methyl vs. 7-methyl variants in ) to identify critical substituent positions .
Data Contradiction Analysis
Q. Why do some studies report high cytotoxicity while others note minimal toxicity in normal cell lines?
- Methodological Answer :
- Cell Line Variability : Use isogenic cell pairs (cancer vs. normal) to isolate compound selectivity. For example, compare toxicity in WI-38 (normal lung) vs. A549 (lung cancer) .
- Assay Conditions : Varying serum concentrations or incubation times can influence results. Standardize protocols (e.g., 10% FBS, 48h exposure) .
- Redox Interference : The compound’s imidazole ring may interact with MTT assay reagents, necessitating validation via alternative assays (e.g., ATP luminescence) .
Therapeutic Development Questions
Q. What in vivo models are appropriate for evaluating the anti-inflammatory potential of this compound?
- Methodological Answer :
- Murine Models : Collagen-induced arthritis (CIA) or LPS-induced endotoxemia models assess cytokine suppression (e.g., TNF-α, IL-6) .
- Dosing Regimens : Administer via oral gavage (5–20 mg/kg) with pharmacokinetic monitoring (plasma t via LC-MS) .
- Toxicity Screening : Perform histopathology on liver/kidney tissues to rule off-target effects .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
